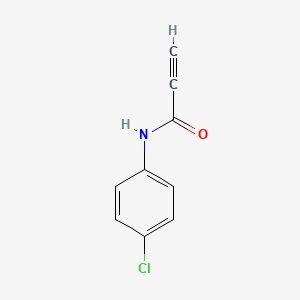
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a dimethoxy-ethyl group and a methoxy-methyl-phenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methyl-phenylacetic acid and 2,2-dimethoxyethanol.
Esterification: The phenylacetic acid is first esterified with 2,2-dimethoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.
Amidation: The ester is then reacted with an amine, such as ammonia or an amine derivative, under controlled conditions to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized reaction conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell signaling, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-dimethoxy-ethyl)-2-(3-methoxy-phenyl)-acetamide: Lacks the methyl group on the phenyl ring.
N-(2,2-dimethoxy-ethyl)-2-(2-methyl-phenyl)-acetamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO4/c1-10-11(6-5-7-12(10)17-2)8-13(16)15-9-14(18-3)19-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) |
Clé InChI |
ACOQNTLWSNYZMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC)CC(=O)NCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-6,7,8,9-tetrahydro-5H-isoxazolo[4,5-h][3]benzazepine](/img/structure/B8308413.png)
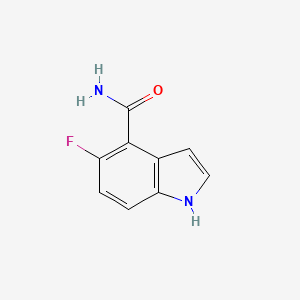
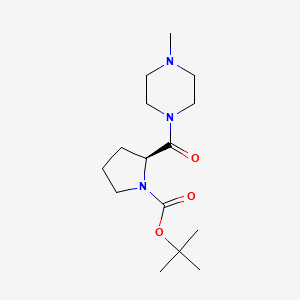
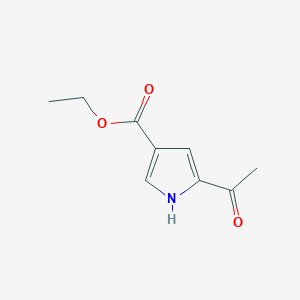

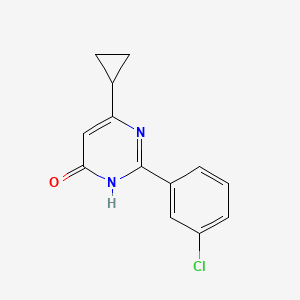
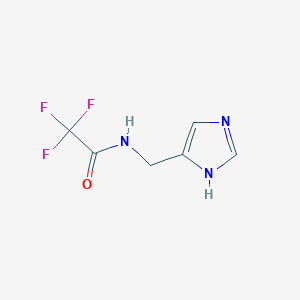
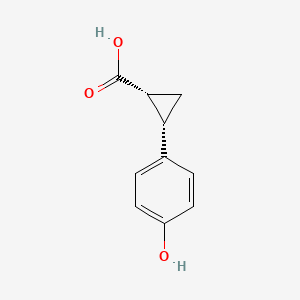

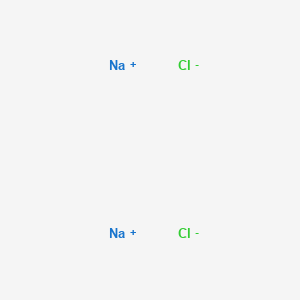
![2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8308500.png)
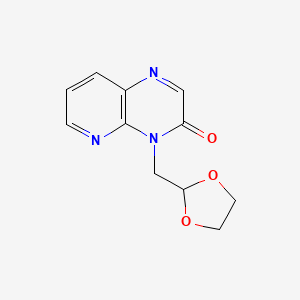
![2-Chloro-6-methyl-4-benzylamino-thieno-[2,3-d]-pyrimidine](/img/structure/B8308506.png)
